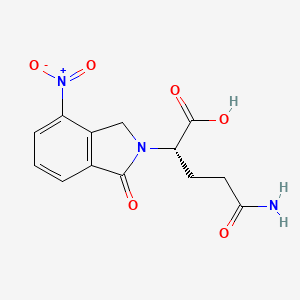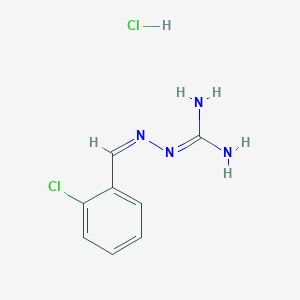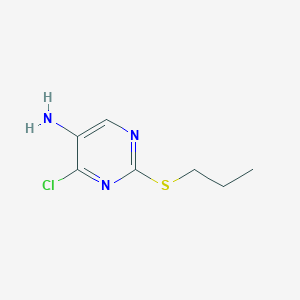
4-Chloro-2-(propylthio)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(propylthio)pyrimidin-5-amine is a chemical compound with the molecular formula C7H9Cl2N3S and a molecular weight of 238.14 g/mol . It is a derivative of pyrimidine and is known for its applications as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the preparation of antiplatelet agents like Ticagrelor .
Preparation Methods
The synthesis of 4-Chloro-2-(propylthio)pyrimidin-5-amine involves several steps. One common method includes the reaction of 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine with hydrogen gas in the presence of a catalyst . The reaction is typically carried out in a stainless steel autoclave under controlled temperature and pressure conditions . The process involves the following steps:
- Dissolution of the starting material in a suitable solvent like tert-butyl methyl ether.
- Introduction of the catalyst and purging with nitrogen.
- Hydrogenation at elevated temperatures (around 65°C) and pressures (up to 10 bar).
- Monitoring the reaction progress through hydrogen uptake and temperature changes.
- Post-reaction purification to obtain the final product .
Chemical Reactions Analysis
4-Chloro-2-(propylthio)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor compound can be reduced to an amine group using hydrogenation.
Oxidation Reactions: The sulfur atom in the propylthio group can undergo oxidation to form sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as methanol or acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(propylthio)pyrimidin-5-amine is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(propylthio)pyrimidin-5-amine is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Ticagrelor, the compound contributes to the formation of the triazole ring, which is essential for the drug’s antiplatelet activity . Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing their aggregation and reducing the risk of thrombotic events .
Comparison with Similar Compounds
4-Chloro-2-(propylthio)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Similar in structure but with different substituents at the 5-position.
5-Nitro-2-(propylthio)pyrimidine-4,6-diol: Contains a nitro group and hydroxyl groups instead of amine and chlorine.
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate for synthesizing specific pharmaceutical agents .
Properties
CAS No. |
2518048-22-9 |
|---|---|
Molecular Formula |
C7H10ClN3S |
Molecular Weight |
203.69 g/mol |
IUPAC Name |
4-chloro-2-propylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C7H10ClN3S/c1-2-3-12-7-10-4-5(9)6(8)11-7/h4H,2-3,9H2,1H3 |
InChI Key |
ZKDROFRLEWEOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


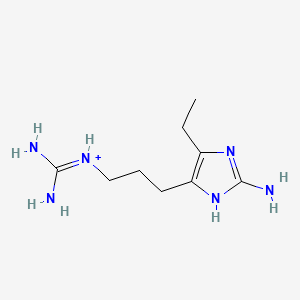
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
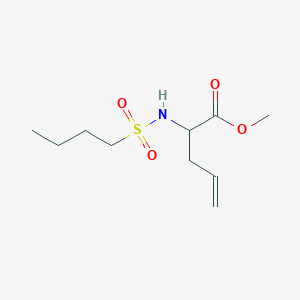
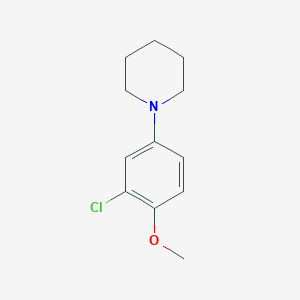
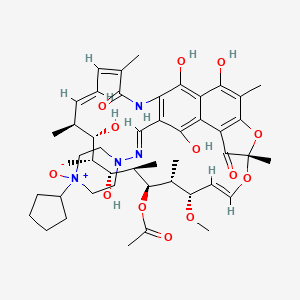
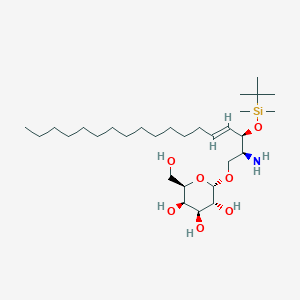
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
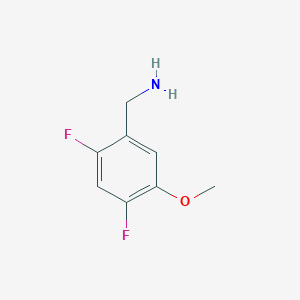
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)

